2,3',4,5'-Tetrachlorobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3’,4,5’-Tetrachlorobiphenyl is C12H6Cl4 . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3, 4, and 5 positions .
Chemical Reactions Analysis
One study discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by low-voltage electric fields in the presence of iron oxides . The addition of iron oxides significantly enhanced the rate and extent of 2,3,4,5-tetrachlorobiphenyl (PCB 61) transformation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4,5’-Tetrachlorobiphenyl include a molecular weight of 291.99 and a molecular formula of C12H6Cl4 .
Scientific Research Applications
Microbial Degradation Studies
Studies have explored the microbial degradation of 2,3',4,5'-Tetrachlorobiphenyl. For instance, Adebusoye et al. (2008) observed substantial metabolism of this compound by axenic cultures of Ralstonia sp. and Pseudomonas sp., indicating potential biological methods for degrading this pollutant in contaminated environments (Adebusoye et al., 2008).
Chemical Synthesis and Study
Research by Er et al. (2009) involved the synthesis of 3,3',4,4'-tetrachlorobiphenyl, facilitating access to a new family of fluorescent compounds. This highlights its role in synthetic chemistry and materials science (Er et al., 2009).
Reductive Dechlorination and Isotope Analysis
Drenzek et al. (2001) investigated the reductive dechlorination of 2,3',4,5'-Tetrachlorobiphenyl, providing insights into its transformation in environmental contexts and the biogeochemistry of such compounds (Drenzek et al., 2001).
Theoretical Chemistry Studies
Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of polychlorinated biphenyls, including 2,3',4,5'-Tetrachlorobiphenyl, contributing to a better understanding of the electronic properties of these molecules (Arulmozhiraja et al., 2002).
Photocatalytic Treatment Studies
Tunçal et al. (2015) researched the removal of tetrachlorobiphenyl from sludge using a novel thin-film-based photocatalytic treatment, highlighting its potential in environmental remediation (Tunçal et al., 2015).
Electrochemical Sensor Development
Wei et al. (2011) reported on an electrochemical impedance sensor for determining polychlorinated biphenyls, showcasing the application in environmental monitoring (Wei et al., 2011).
Methanol as a Rate-Enhancer in Oxidation Kinetics
Anitescu and Tavlarides (2002) explored the role of methanol as a cosolvent and rate-enhancer for the oxidation kinetics of 3,3′,4,4′-tetrachlorobiphenyl decomposition in supercritical water, contributing to knowledge on chemical processing techniques (Anitescu & Tavlarides, 2002).
Safety And Hazards
Future Directions
Future research could focus on the development of more sensitive and specific methods for detecting 2,3’,4,5’-Tetrachlorobiphenyl in the environment . Additionally, further studies could investigate the role of other active compounds in the environment on the bioelectrochemical dechlorination of PCBs .
properties
IUPAC Name |
1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXLLZIBIDUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074214 | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5'-Tetrachlorobiphenyl | |
CAS RN |
73575-52-7 | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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